![molecular formula C14H26N2O3 B2506264 Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate CAS No. 2248315-70-8](/img/structure/B2506264.png)

Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

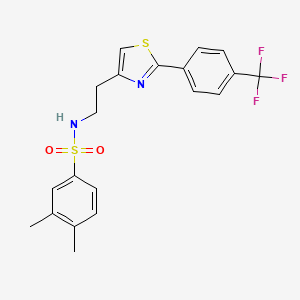

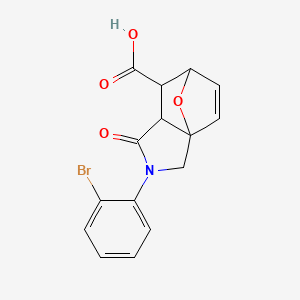

Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Molecular Characterization

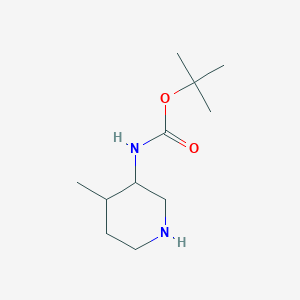

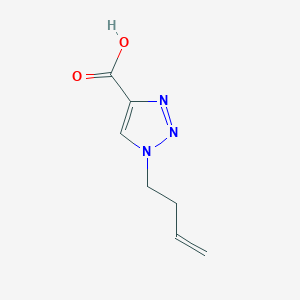

Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate has been a subject of interest in the scientific community due to its potential applications in synthesis and molecular structure investigations. One notable study focused on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , a compound with a similar bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring. The compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single-crystal X-ray diffraction analysis, revealing the presence of diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Enantioselective Synthesis and Structure Analysis

Another study reported the enantioselective synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate , an important intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study highlighted the compound's crystal structure, confirming the relative substitution of the cyclopentane ring, which aligns with that in β-2-deoxyribosylamine (Ober et al., 2004).

Applications in Insecticide Analogues

Research has also extended to the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This work involved converting the compound into analogues of Thiacloprid and Imidacloprid, demonstrating the compound's utility in developing insecticide analogues through a series of chemical transformations, highlighting the compound's versatility in synthetic organic chemistry (Brackmann et al., 2005).

Biologically Active Compound Synthesis

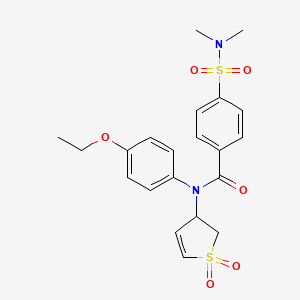

Furthermore, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A study established a rapid synthetic method for this compound, demonstrating its significance in the pharmaceutical industry for drug development (Zhao et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate involves the protection of the amine group, followed by the formation of the oxabicyclooctane ring system and subsequent deprotection of the amine group. The final step involves the carbamation of the deprotected amine group with tert-butyl chloroformate.", "Starting Materials": [ "2-aminomethyl-1-cyclohexanol", "tert-butyl chloroformate", "triethylamine", "acetonitrile", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in acetonitrile", "Formation of the oxabicyclooctane ring system by reacting the BOC-protected amine with epichlorohydrin in the presence of sodium bicarbonate in methylene chloride", "Deprotection of the BOC group using trifluoroacetic acid in methylene chloride", "Carbamation of the deprotected amine group with tert-butyl chloroformate in the presence of triethylamine in methylene chloride", "Purification of the final product using column chromatography with silica gel and elution with a mixture of methylene chloride and ethyl acetate", "Drying of the purified product with sodium sulfate" ] } | |

Numéro CAS |

2248315-70-8 |

Formule moléculaire |

C14H26N2O3 |

Poids moléculaire |

270.37 g/mol |

Nom IUPAC |

tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |

InChI |

InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |

Clé InChI |

JECJGHYPRJTCES-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |

SMILES canonique |

CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)